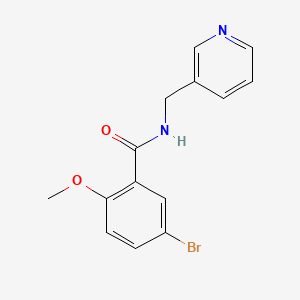
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide, also known as DFPM or Ro 25-6981, is a selective antagonist of the NMDA receptor subtype NR2B. It is a chemical compound that has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In
Aplicaciones Científicas De Investigación
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has also been shown to reduce the symptoms of schizophrenia in animal models.
Mecanismo De Acción
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide is a selective antagonist of the NMDA receptor subtype NR2B. It binds to the NR2B subunit of the NMDA receptor and blocks its activity. The NMDA receptor is a type of glutamate receptor that is involved in learning and memory. By blocking the activity of the NR2B subunit, N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide can improve cognitive function and memory.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce the symptoms of schizophrenia in animal models. N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has a high affinity for the NR2B subunit of the NMDA receptor, which makes it a selective antagonist. This selectivity reduces the risk of side effects associated with non-selective NMDA receptor antagonists.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has several advantages for lab experiments. It is a selective antagonist of the NR2B subunit of the NMDA receptor, which makes it a useful tool for studying the role of this subunit in learning and memory. N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease, which makes it a potential therapeutic agent for these disorders. However, N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has some limitations for lab experiments. It is a chemical compound that requires specialized equipment and expertise for its synthesis. N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide is also a potent antagonist of the NMDA receptor, which makes it potentially toxic at high doses.
Direcciones Futuras
N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide has several potential future directions for research. It could be further studied as a potential therapeutic agent for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide could also be used as a tool for studying the role of the NR2B subunit of the NMDA receptor in learning and memory. Future research could also focus on developing new compounds that are more selective and less toxic than N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide.
Métodos De Síntesis
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 4-fluorobenzaldehyde with piperazine to form 4-fluorobenzylpiperazine. The second step involves the reaction of 4-fluorobenzylpiperazine with 4,6-dimethyl-2-chloropyrimidine to form N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)piperazine. The final step involves the reaction of N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)piperazine with cyanamide to form N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-1-piperazinecarboximidamide.
Propiedades
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)piperazine-1-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6/c1-12-11-13(2)21-17(20-12)22-16(19)24-9-7-23(8-10-24)15-5-3-14(18)4-6-15/h3-6,11H,7-10H2,1-2H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHZKZZERDEIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate](/img/structure/B5819525.png)
![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)


![ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5819557.png)

![N-[4-(acetylamino)-2-chlorophenyl]-2-furamide](/img/structure/B5819569.png)

![3-(5-allyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5819585.png)
![1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5819591.png)
![3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5819610.png)
![methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5819614.png)
![6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5819629.png)